4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
1H-pyrazole-5-carboxaldehyde, 4-bromo-1-methyl-3-(1-methylethyl)- is a heterocyclic organic compound featuring a pyrazole ring substituted with a carboxaldehyde group, a bromine atom, a methyl group, and an isopropyl group
Preparation Methods
The synthesis of 1H-pyrazole-5-carboxaldehyde, 4-bromo-1-methyl-3-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of hydrazones with α-bromo ketones under visible light catalysis to form 1,3,5-trisubstituted pyrazoles . Another approach utilizes palladium-catalyzed four-component coupling reactions involving terminal alkynes, hydrazine, carbon monoxide, and aryl iodides . Industrial production methods often employ cost-effective and eco-friendly catalysts such as Amberlyst-70, which offers a simple reaction workup and high yields .
Chemical Reactions Analysis
1H-pyrazole-5-carboxaldehyde, 4-bromo-1-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-pyrazole-5-carboxaldehyde, 4-bromo-1-methyl-3-(1-methylethyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-pyrazole-5-carboxaldehyde, 4-bromo-1-methyl-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit oxidative phosphorylation and ATP exchange reactions, affecting cellular energy metabolism . The compound’s bromine and aldehyde groups play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar compounds to 1H-pyrazole-5-carboxaldehyde, 4-bromo-1-methyl-3-(1-methylethyl)- include other pyrazole derivatives such as:
1-Methyl-1H-pyrazole-5-carboxaldehyde: Lacks the bromine and isopropyl groups, resulting in different reactivity and applications.
4-Bromopyrazole: Contains a bromine atom but lacks the carboxaldehyde and other substituents, leading to distinct chemical properties.
1,3,5-Trisubstituted pyrazoles: These compounds have various substituents on the pyrazole ring, offering a range of chemical and biological activities
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-propan-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)8-7(9)6(4-12)11(3)10-8/h4-5H,1-3H3 |
InChI Key |
FYFGIWURFPAEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1Br)C=O)C |
Origin of Product |
United States |
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